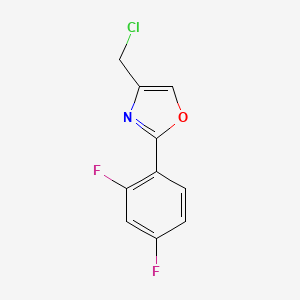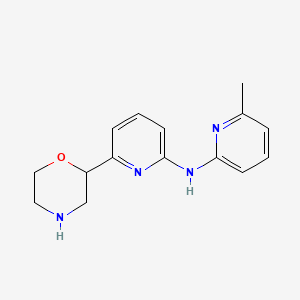
(6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine
Overview
Description
The compound “(6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine” is a complex organic molecule with two pyridinyl groups and an amine group . It’s likely to be used in research and development .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “6-Methylpyridine-2-carboxaldehyde” have been used in the synthesis of other complex molecules . The synthesis often involves reactions with other organic compounds under controlled conditions .
Scientific Research Applications
Optical Properties and Applications
A study by Palion-Gazda et al. (2019) investigated trisheterocyclic systems, including derivatives similar to (6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine. These compounds show promising thermal, redox, UV–Vis absorption, and emission properties, which are critical for applications in optoelectronic devices and as fluorescent markers.
Synthesis and Chemical Reactivity
The work by Yakubkene & Vainilavichyus (1998) highlights the reactivity of compounds with structures similar to (6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine with various amines, demonstrating the potential for creating diverse derivatives with potentially novel properties.
Ligand Synthesis and Complex Formation
The synthesis of ligands related to (6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine, as reported by Ouizem et al. (2014), shows their applicability in forming complexes with lanthanide(III) ions. This suggests potential uses in coordination chemistry and catalysis.
Biological Activity and Pharmaceutical Applications
The study by Bektaş et al. (2012) investigated morpholine derivatives containing azole nuclei, including structures similar to our compound of interest. They displayed antimicrobial and antiurease activities, indicating potential applications in developing new pharmaceutical agents.
Photophysical Properties and Sensor Applications
Research by Mac et al. (2010) on a fluorescent dye based on a similar structure suggests applications in sensing small inorganic cations. The electron transfer mechanism in these compounds could be harnessed for developing advanced sensing materials.
Mechanism of Action
properties
IUPAC Name |
6-methyl-N-(6-morpholin-2-ylpyridin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-4-2-6-14(17-11)19-15-7-3-5-12(18-15)13-10-16-8-9-20-13/h2-7,13,16H,8-10H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUCHUWJFKYOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=CC=CC(=N2)C3CNCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)
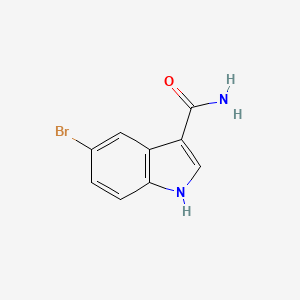
![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)

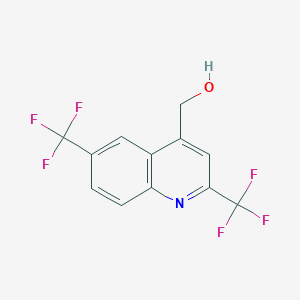
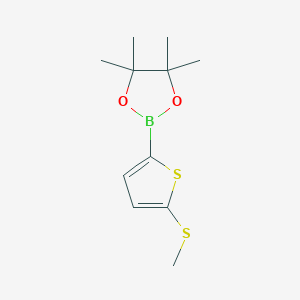
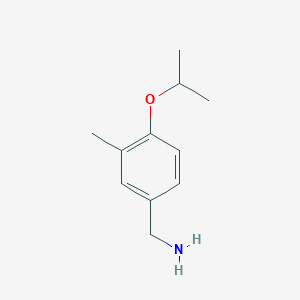
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)
